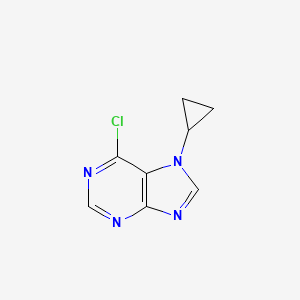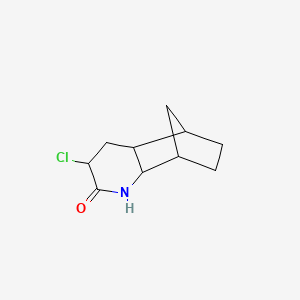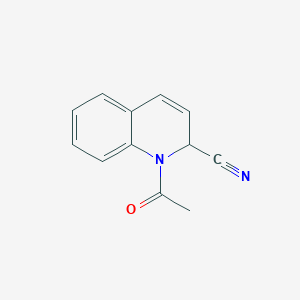
3-Quinolinecarbonitrile, 7-ethyl-4-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Quinolinecarbonitrile, 7-ethyl-4-hydroxy- is a chemical compound with the molecular formula C12H10N2O and a molecular weight of 198.22 g/mol . It is also known by its synonym, 7-ethyl-4-oxo-1H-quinoline-3-carbonitrile . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields.
Preparation Methods
The synthesis of 3-Quinolinecarbonitrile, 7-ethyl-4-hydroxy- involves several steps. One common method includes the reaction of 7-ethyl-4-hydroxyquinoline with cyanogen bromide under basic conditions to form the desired product . The reaction conditions typically involve the use of solvents like ethanol or methanol and a base such as sodium hydroxide or potassium carbonate. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-Quinolinecarbonitrile, 7-ethyl-4-hydroxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of 7-ethyl-4-hydroxyquinoline-3-amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other nucleophiles such as amines or alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or ethanolamine. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Quinolinecarbonitrile, 7-ethyl-4-hydroxy- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in the development of new therapeutic agents for treating diseases such as cancer and bacterial infections.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Quinolinecarbonitrile, 7-ethyl-4-hydroxy- involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their DNA synthesis or protein function. In anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
3-Quinolinecarbonitrile, 7-ethyl-4-hydroxy- can be compared with other similar compounds such as:
3-Quinolinecarbonitrile: This compound lacks the ethyl and hydroxy groups, which may result in different chemical and biological properties.
7-ethyl-4-hydroxyquinoline:
4-hydroxyquinoline-3-carbonitrile: This compound lacks the ethyl group, which may influence its solubility and biological activity.
The uniqueness of 3-Quinolinecarbonitrile, 7-ethyl-4-hydroxy- lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological properties.
Properties
CAS No. |
61338-27-0 |
|---|---|
Molecular Formula |
C12H10N2O |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
7-ethyl-4-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C12H10N2O/c1-2-8-3-4-10-11(5-8)14-7-9(6-13)12(10)15/h3-5,7H,2H2,1H3,(H,14,15) |
InChI Key |
OQWABZFAIKMVTM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)C(=O)C(=CN2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Pyridin-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B11901120.png)



![Spiro[3.5]nonane-1-carboxylicacid, 3-amino-6-methyl-](/img/structure/B11901159.png)






![6-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B11901199.png)


